

# A Guide to Interpreting a Certificate of Analysis for Sulfatroxazole-d4

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## Compound of Interest

Compound Name: Sulfatroxazole-d4

Cat. No.: B12422461

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For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This guide provides an in-depth look at the typical data and experimental protocols presented in a CoA for **Sulfatroxazole-d4**, a deuterated internal standard essential for bioanalytical studies.

## Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch (or lot) of a product meets its predetermined specifications. It is the end result of a rigorous quality control process. For a research-grade material like **Sulfatroxazole-d4**, the CoA provides quantitative data on its chemical purity, isotopic enrichment, and structural identity, assuring the user of its suitability for its intended application, typically as an internal standard in mass spectrometry-based assays.

## Data Presentation

The quantitative data on a CoA is typically presented in a clear, summary format. The following tables represent the kind of information you would expect to find for a specific lot of **Sulfatroxazole-d4**.

Table 1: General Product Information

Parameter	Specification
Product Name	Sulfatroxazole-d4
CAS Number	1020719-86-1[1]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> D <sub>4</sub> N <sub>3</sub> O <sub>3</sub> S
Molecular Weight	257.30 g/mol [1][2]
Lot Number	GR-12-243 (Example)[1]

Table 2: Physicochemical and Purity Data

Test	Method	Result
Appearance	Visual	White to beige solid[1]
Chemical Purity	HPLC	≥99.0%
Identity	<sup>1</sup> H-NMR	Conforms to structure
Identity	Mass Spectrometry	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥98 atom % D

## Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality parameters were derived. This allows for replication, troubleshooting, and a deeper assessment of the standard's quality.

HPLC is used to separate, identify, and quantify each component in a mixture. For a chemical standard, it is the primary method for determining purity by measuring the area of the main peak relative to any impurity peaks.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column is commonly used (e.g., 4.6 mm x 100 mm, 3.5 μm particle size).

- **Mobile Phase:** An isocratic or gradient mixture of an aqueous buffer (e.g., 0.4% H<sub>2</sub>SO<sub>4</sub> or 0.025 M sodium phosphate) and an organic solvent such as acetonitrile or methanol. A typical ratio might be 60% aqueous buffer to 40% acetonitrile.
- **Flow Rate:** A constant flow rate, typically around 1.0 mL/min, is maintained.
- **Detection:** UV detection at a wavelength where the analyte has strong absorbance, such as 213 nm or 260 nm.
- **Sample Preparation:** A stock solution of **Sulfatroxazole-d4** is prepared by accurately weighing and dissolving the material in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1000 µg/mL). This is further diluted with the mobile phase to a working concentration.
- **Analysis:** The prepared sample is injected into the HPLC system. The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected in the chromatogram.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.

- **Instrumentation:** Typically a tandem mass spectrometer with an electrospray ionization (ESI) source.
- **Ionization Mode:** ESI in positive ion mode is common for this class of compounds, which readily form protonated molecules  $[M+H]^+$ .
- **Analysis:**
  - **Identity Confirmation:** The sample is infused into the mass spectrometer. The expected protonated molecular ion for **Sulfatroxazole-d4** (C<sub>10</sub>H<sub>7</sub>D<sub>4</sub>N<sub>3</sub>O<sub>3</sub>S, exact mass ≈ 257.08) is  $[M+H]^+$  at an  $m/z$  of approximately 258.09. This confirms the presence of the correct molecule. The non-deuterated parent compound gives an  $[M+H]^+$  ion at  $m/z$  254.
  - **Isotopic Purity:** By analyzing the ion cluster around the molecular ion peak, the isotopic distribution can be determined. The relative intensities of the ions corresponding to d0, d1,

d2, d3, and d4 species are measured to calculate the deuterium incorporation, which should exceed 98% for a high-quality standard.

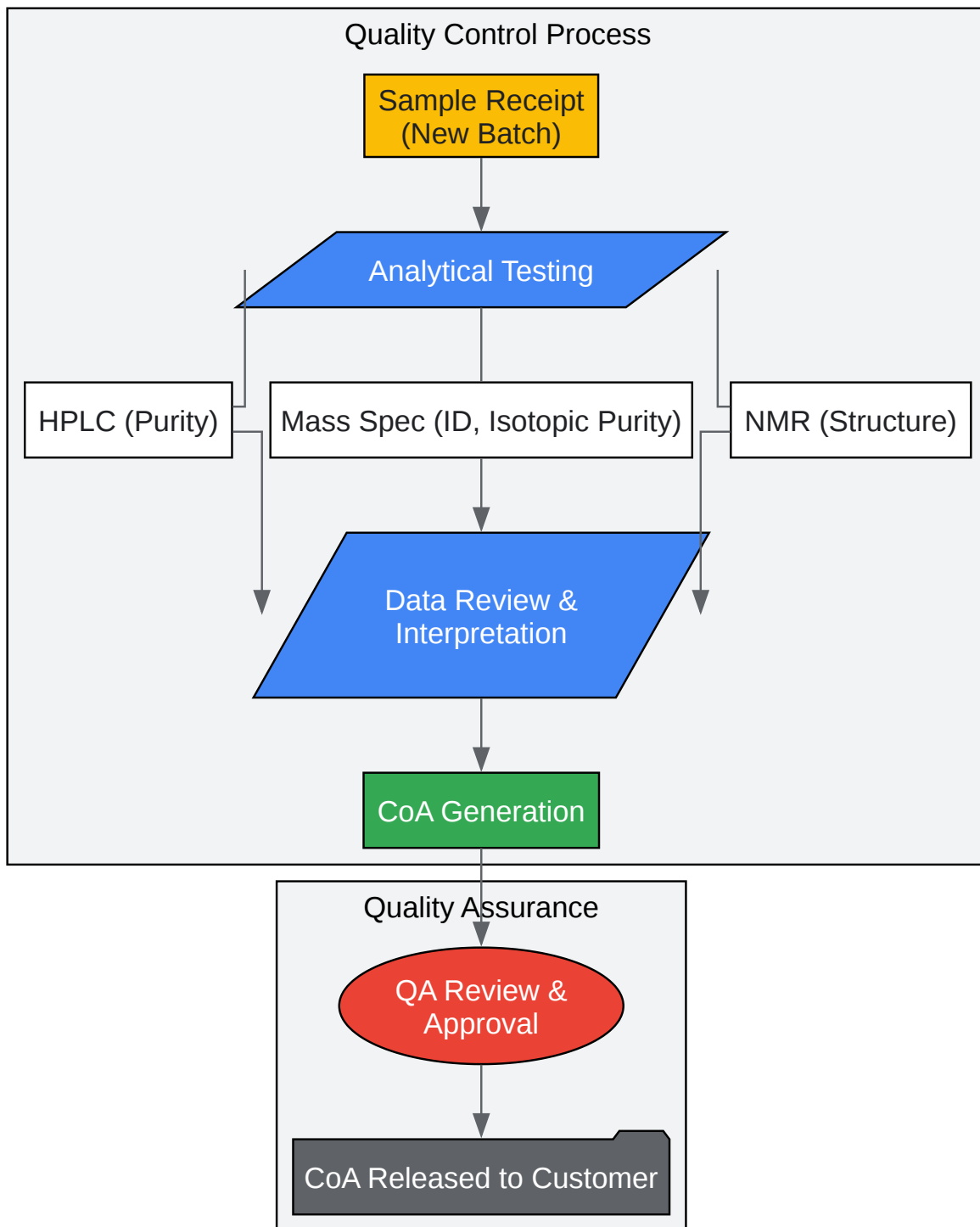
- Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion. The fragmentation pattern of the deuterated compound will be consistent with the known fragmentation of sulfamethoxazole, but with mass shifts for fragments that retain the deuterated phenyl ring.

<sup>1</sup>H-NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of hydrogen nuclei. For a deuterated standard, it is the definitive method for confirming the specific locations of deuterium incorporation.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Analysis: The <sup>1</sup>H-NMR spectrum of **Sulfatroxazole-d4** is compared to the spectrum of its non-deuterated analog.
  - Expected Signals: The spectrum should show signals corresponding to the protons that have not been replaced by deuterium. This includes the methyl (CH<sub>3</sub>) group singlet (around 2.2 ppm) and the isoxazole ring proton (CH) singlet (around 5.8 ppm).
  - Confirmation of Deuteration: The key confirmation of successful deuteration is the significant reduction or complete absence of the signals corresponding to the protons on the benzene ring, which typically appear as a multiplet between 6.7 and 7.8 ppm in the unlabeled compound.

## Visualization of the CoA Workflow

The generation of a Certificate of Analysis is a multi-step process involving rigorous testing and review. The following diagram illustrates a typical workflow from sample reception to the final release of the CoA.



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Caption: Workflow for the generation of a Certificate of Analysis.

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## References

- 1. [esschemco.com](https://www.esschemco.com) [[esschemco.com](https://www.esschemco.com)]
- 2. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
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